molecular formula C20H22N6O3S B2958328 ethyl 4-[2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetyl]piperazine-1-carboxylate CAS No. 848896-91-3

ethyl 4-[2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetyl]piperazine-1-carboxylate

カタログ番号: B2958328
CAS番号: 848896-91-3
分子量: 426.5
InChIキー: NIWVYGPZMVIZER-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4-[2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetyl]piperazine-1-carboxylate is a chemical compound with the molecular formula C20H22N6O3S and a molecular weight of 426.50 g/mol . This complex molecule is built around a 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine core, a privileged scaffold in medicinal chemistry known for its wide range of biological activities . The structure is further functionalized with a sulfanylacetyl linker and a N-ethoxycarbonylpiperazine group, which can be critical for solubility and influencing biomolecular interactions. The pyrazolo[3,4-d]pyrimidine nucleus is a purine analog and is of substantial importance in chemical and pharmaceutical research . Derivatives of this heterocyclic system have been extensively studied and demonstrate a broad spectrum of pharmacological properties, including antimicrobial , antiviral, anti-inflammatory, and potential antineoplastic activities . Specifically, novel 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives have shown promising in vitro antimicrobial activity against various Gram-positive bacteria, such as Streptococcus pneumoniae and Bacillus subtilis , with some compounds exhibiting efficacy comparable to standard antibiotics like ampicillin . This compound is presented for research applications only and is a valuable building block for scientists working in drug discovery and development. Researchers can utilize this compound to explore new therapeutic agents, particularly in the ongoing fight against antimicrobial resistance . It is supplied For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

特性

IUPAC Name

ethyl 4-[2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O3S/c1-2-29-20(28)25-10-8-24(9-11-25)17(27)13-30-19-16-12-23-26(18(16)21-14-22-19)15-6-4-3-5-7-15/h3-7,12,14H,2,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIWVYGPZMVIZER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

Ethyl 4-[2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetyl]piperazine-1-carboxylate is a compound of interest due to its potential therapeutic applications, particularly in oncology and infectious diseases. This article synthesizes available research findings regarding the biological activities of this compound, highlighting its anticancer and antimicrobial properties.

Chemical Structure and Synthesis

The compound features a complex structure that includes a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The synthesis typically involves multi-step reactions starting from simpler pyrazole derivatives, followed by functionalization to introduce the piperazine and ethyl carboxylate groups.

Table 1: Structural Components of the Compound

ComponentDescription
Pyrazolo[3,4-d]pyrimidine coreProvides anticancer activity
Sulfanyl groupEnhances interaction with biological targets
Piperazine ringContributes to pharmacokinetic properties
Ethyl carboxylateAffects solubility and bioavailability

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives can inhibit eukaryotic protein kinases, which play crucial roles in cancer cell proliferation. The presence of the piperazine moiety in this compound may enhance its ability to penetrate cellular membranes and interact with target proteins.

In Vitro Studies

Several studies have evaluated the anticancer efficacy of related pyrazolo[3,4-d]pyrimidines. For instance:

  • A study demonstrated that a derivative with a similar structure exhibited significant inhibitory effects on human hepatoma HepG2 cells with an IC50 value of 1.74 µM when compared to doxorubicin as a control .
  • Another investigation highlighted its potential in reducing tumor volumes in vivo by targeting specific kinases associated with cancer progression .

Table 2: Summary of Anticancer Activity

Study ReferenceCell LineIC50 (µM)Mechanism
HepG21.74Protein kinase inhibition
Various tumorsVariesKinase targeting

Dual Functionality

Recent findings suggest that this compound may also possess antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus. The dual action of anticancer and antimicrobial properties is particularly beneficial for cancer patients who are often immunocompromised.

Case Studies

A study focusing on pyrazolo[3,4-d]pyrimidines reported effective inhibition of bacterial growth in vitro. The compounds were tested against Staphylococcus aureus and Escherichia coli, showing promising results that could lead to further development as dual-action therapeutics for cancer patients susceptible to infections .

Table 3: Antimicrobial Efficacy Summary

BacteriaCompound TestedEffectiveness
Staphylococcus aureusEthyl pyrazolo derivativeSignificant inhibition
Escherichia coliEthyl pyrazolo derivativeModerate inhibition

類似化合物との比較

Comparison with Structural Analogs

Core Heterocycle Modifications

Pyrazolo[3,4-d]pyrimidine Derivatives
  • N-(4-Acetamidophenyl)-2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetamide (): Structural Difference: Replaces the piperazine-ethyl carboxylate with a 4-acetamidophenyl group. Implications: The acetamide group may reduce solubility compared to the piperazine-carboxylate but could enhance target affinity via hydrogen bonding .
  • 4-((6-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)imino)pentan-2-one (): Structural Difference: Features an imino-pentanone side chain instead of the sulfanyl-acetyl-piperazine group. Activity: Demonstrated moderate cytotoxicity in cancer models, highlighting the importance of side-chain flexibility for bioactivity .
Oxadiazole-Based Analogs
  • Ethyl 4-[2-[[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate ():
    • Structural Difference : Substitutes the pyrazolo[3,4-d]pyrimidine core with a 1,3,4-oxadiazole ring.
    • Implications : The oxadiazole core increases metabolic stability but may reduce kinase affinity due to altered π-π stacking interactions .

Substituent Variations

Sulfanyl-Acetyl Modifications
  • N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (): Structural Difference: Uses a pyrazolo[3,4-b]pyridine core and lacks the sulfanyl-acetyl group.
Piperazine-Ester Derivatives
  • Ethyl 4-[2-(methylamino)acetyl]piperazine-1-carboxylate (): Structural Difference: Replaces the pyrazolo-pyrimidine-sulfanyl group with a methylamino-acetyl chain. Implications: The simpler side chain may improve synthetic accessibility but lacks the heterocyclic core’s target specificity .

Key Research Findings

  • Synthetic Accessibility : The target compound’s synthesis likely follows routes analogous to and , involving nucleophilic substitution of 4-chloro-pyrazolo[3,4-d]pyrimidine intermediates with thiol-containing acetyl-piperazine derivatives .
  • Pharmacokinetic Advantages: The piperazine-ethyl carboxylate moiety enhances aqueous solubility compared to non-polar analogs (e.g., acetamide derivatives) .
  • Target Hypotheses: The sulfanyl group may facilitate covalent or non-covalent interactions with cysteine-rich domains in kinases (e.g., EGFR, VEGFR), as seen in related pyrazolo-pyrimidine hybrids .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。